Fosfato de Tricresilo (Mezcla de Isómeros: o-cresol, m-cresol, p-cresol)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

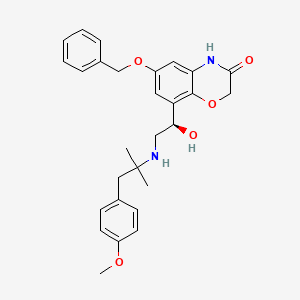

Tricresyl phosphate is an organophosphate compound that consists of a mixture of three isomeric forms: ortho-cresol, meta-cresol, and para-cresol. It is primarily used as a flame retardant, plasticizer, and antiwear additive in various industrial applications. The compound is a colorless to pale yellow, viscous liquid that is virtually insoluble in water but soluble in organic solvents like toluene, hexane, and diethyl ether .

Aplicaciones Científicas De Investigación

Tricresyl phosphate has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

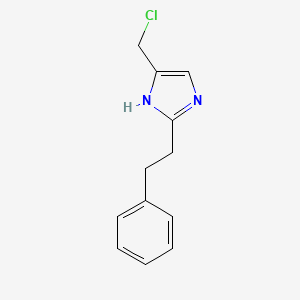

Tricresyl Phosphate (TCP) primarily targets the neuropathy target esterase (NTE) . NTE is an enzyme that plays a crucial role in the nervous system. Inhibition of NTE by TCP leads to a condition known as organophosphate-induced delayed neuropathy .

Mode of Action

TCP interacts with its targets through several mechanisms. One of the key mechanisms involves the formation of a saligenin cyclic o-tolyl phosphate (SCOTP) intermediate, which is a neurotoxin . This intermediate inhibits NTE, leading to the aforementioned neuropathy . TCP also exerts estrogenic effects via G protein-coupled estrogen receptor-mediated pathways .

Biochemical Pathways

The biochemical pathways affected by TCP are complex and involve several steps. New metabolites have been identified in organisms exposed to TCP, including hydrolysis, hydroxylated, methylated, demethylated, methoxylated, and glucuronide products . The methylation, demethylation, methoxylation, and glycosylation pathways of TCP isomers were observed for the first time in organisms .

Pharmacokinetics

It’s known that tcp is virtually insoluble in water but easily soluble in organic solvents like toluene, hexane, and diethyl ether .

Result of Action

The result of TCP’s action can lead to severe neurotoxic effects, including uncontrollable muscle spasms, paralyzed breathing (bradycardia), convulsions, and/or death . On a cellular level, the toxic effects of TCP mainly involve cell apoptosis, overt toxic reactivity, ROS production, membrane perturbations, and cell signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TCP. Due to its low water solubility and high adsorption to particulates, TCP is rapidly adsorbed onto river or lake sediment and soil . It’s also noted that crop plants can be affected by tri-o-cresyl phosphate released from plastic coverings .

Análisis Bioquímico

Biochemical Properties

Tricresyl Phosphate interacts with various enzymes and proteins. For instance, it has been found to inhibit phenyl valerate-neuropathy target esterase (PV-NTE) activity in zebrafish . The inhibition of PV-NTE activity is not linked to the neurotoxic effects of Tricresyl Phosphate .

Cellular Effects

Exposure to Tricresyl Phosphate can lead to severe neurotoxic effects. In zebrafish, exposure to Tricresyl Phosphate led to locomotor hyperactivity lasting several hours, associated with defects in the postural control system and an impaired phototactic response .

Molecular Mechanism

It is known to inhibit PV-NTE enzymatic activity, but this inhibition is not directly linked to its neurotoxic effects . Instead, it is suggested that the molecular events involved are linked to an impairment of the balance between excitation and inhibition in neuronal circuits .

Temporal Effects in Laboratory Settings

The effects of Tricresyl Phosphate can change over time in laboratory settings. For example, in zebrafish, exposure to Tricresyl Phosphate led to locomotor hyperactivity that lasted several hours .

Métodos De Preparación

Tricresyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of cresol (a mixture of ortho-, meta-, and para-isomers of methylphenol) with phosphorus oxychloride or phosphoric acid. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the esterification process . Industrial production methods often involve continuous processes to ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

Tricresyl phosphate undergoes various chemical reactions, including:

Hydrolysis: In alkaline medium, it hydrolyzes to form cresol and dicresyl phosphate.

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Substitution: The compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

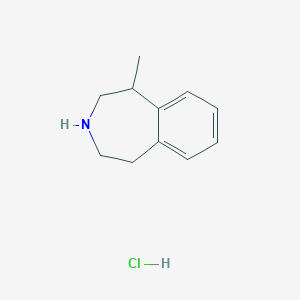

Tricresyl phosphate can be compared with other organophosphate compounds such as:

Triphenyl phosphate: Used as a flame retardant and plasticizer, but less toxic compared to tricresyl phosphate.

Tris(2-chloroethyl) phosphate: Another flame retardant with different chemical properties and applications.

Zinc dialkyldithiophosphate (ZDDP): Used as an antiwear additive in lubricants, similar to tricresyl phosphate, but with different chemical structure and properties.

Tricresyl phosphate is unique due to its mixture of isomers and its specific applications in both industrial and research settings. Its toxicity, particularly of the ortho-isomer, also sets it apart from other similar compounds.

Propiedades

Número CAS |

1330-78-5 |

|---|---|

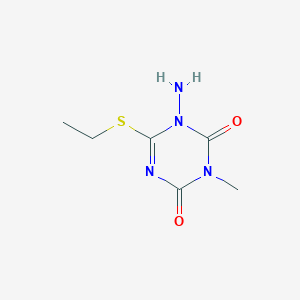

Fórmula molecular |

C63H63O12P3 |

Peso molecular |

1105.1 g/mol |

Nombre IUPAC |

tris(2-methylphenyl) phosphate;tris(3-methylphenyl) phosphate;tris(4-methylphenyl) phosphate |

InChI |

InChI=1S/3C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21;1-16-7-4-10-19(13-16)23-26(22,24-20-11-5-8-17(2)14-20)25-21-12-6-9-18(3)15-21;1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h3*4-15H,1-3H3 |

Clave InChI |

IUJIYUAKFBGBCG-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |

Sinónimos |

Phosphoric Acid Tris(methylphenyl) Ester; Phosphoric Acid Tritolyl Ester; Celluflex 179C; Cresyl Phosphate; Disflamoll TKP; Durad 124; Durad 125; Durad TCP; Fyrquel 150; Imol S 140; Kronitex; Kronitex R; Kronitex TCP; Lindol; Lindol XP Plus; Nissan U |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.